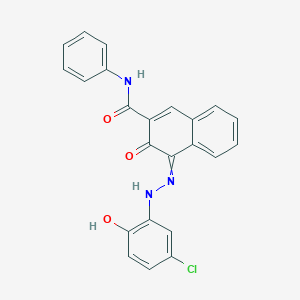
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Overview
Description
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a colorless liquid commonly used in various chemical reactions and industrial applications. The compound is characterized by its dioxane ring structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxane ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, with temperatures maintained between 50-70°C and the use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.
Reduction: 2,2-Dimethyl-1,3-dioxane-5-methanol.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those involving dioxane ring structures.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it can interact with enzymes that catalyze aldehyde transformations, affecting metabolic pathways .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
1,3-Dioxane-5-carboxaldehyde: Lacks the dimethyl substitution at the 2-position.
Uniqueness: 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde is unique due to its specific dioxane ring structure with dimethyl substitution, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYTHSHCFHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(4-chlorophenyl)methyl]dodecanamide](/img/structure/B8941.png)


![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one](/img/structure/B8953.png)
